D-Sorbitol-18O-1

CAS No.:

Cat. No.: VC16655290

Molecular Formula: C6H14O6

Molecular Weight: 184.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14O6 |

|---|---|

| Molecular Weight | 184.17 g/mol |

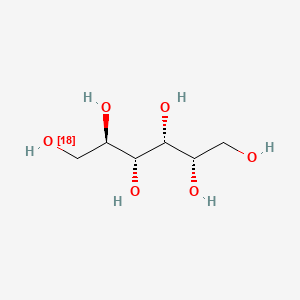

| IUPAC Name | (2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hex(18O)ol |

| Standard InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i7+2 |

| Standard InChI Key | FBPFZTCFMRRESA-VGBVZISKSA-N |

| Isomeric SMILES | C([C@@H]([C@H]([C@@H]([C@@H](C[18OH])O)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

D-Sorbitol-18O-1 is systematically named as Sorbitol--1 or D-Glucitol--1, reflecting the substitution of the oxygen-18 isotope at the first hydroxyl position . Its SMILES notation (\text{OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)C[^{18}\text{OH}]) confirms the stereochemical configuration and isotopic labeling site . Unlike standard D-sorbitol (, MW 182.17 g/mol) , the isotopic substitution increases the molecular weight by 2 atomic mass units.

Table 1: Comparative Properties of D-Sorbitol and D-Sorbitol-18O-1

| Property | D-Sorbitol | D-Sorbitol-18O-1 |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 182.17 | 184.17 |

| Melting Point | 11°C | Not reported |

| Purity | N/A | 98% |

| Storage Conditions | N/A | Sealed, dry, 2–8°C |

The terminal hydroxyl group’s isotopic labeling minimizes isotopic exchange risks, ensuring stability during experimental workflows . This positional specificity is critical for applications requiring precise tracking of oxygen atoms in metabolic or synthetic processes.

| Parameter | Value |

|---|---|

| TPSA | 121.38 Ų |

| LogP | -3.5854 |

| Hydrogen Bond Donors | 6 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

The compound’s low LogP underscores its suitability for aqueous-phase reactions, a trait exploited in green chemistry applications .

Applications in Research and Industry

Isotopic Tracer in Metabolic Studies

The label enables precise tracking of oxygen atoms in metabolic pathways. For example, in studies of sugar alcohol metabolism in Pseudomonas aeruginosa, D-Sorbitol-18O-1 could clarify enzymatic oxidation mechanisms . Its use as an internal standard in mass spectrometry enhances quantification accuracy by compensating for matrix effects and ionization variability .

Platform Molecule in Green Chemistry

D-Sorbitol derivatives, including isotopically labeled variants, serve as precursors for bis(cyclo-carbonates) and non-isocyanate polyurethanes (NIPUs) . The label could help monitor carbonate group formation during Sorb-BisCC synthesis, providing mechanistic insights into solvent-free, low-temperature reactions.

Materials Science Applications

In TiO nanoparticle synthesis, D-sorbitol acts as a structure-directing agent . Substituting D-Sorbitol-18O-1 might reveal oxygen’s role in phase control (rutile vs. anatase) and improve photovoltaic efficiency in dye-sensitized solar cells (DSSCs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume